Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its hierarchical structural features. The parent structure is 4,5,6,7-tetrahydro-1-benzothiophene , a bicyclic system comprising a benzene ring fused to a partially saturated thiophene ring. Substituents are assigned positions based on the bicyclic numbering scheme:
- Position 2 : An amino group modified by a 2-methoxybenzoyl substituent, yielding the [(2-methoxyphenyl)carbonyl]amino moiety.
- Position 3 : An ethyl ester group (-COOCH2CH3).
The full IUPAC name, ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate , is derived through sequential substitution rules (Table 1).
Table 1: Breakdown of IUPAC Nomenclature
| Component | Description |
|---|---|
| Ethyl | Ethoxy group (-OCH2CH3) at the ester position |
| 2-{[(2-Methoxyphenyl)carbonyl]amino} | Substituted amide at position 2, with a 2-methoxybenzoyl group |
| 4,5,6,7-Tetrahydro-1-benzothiophene | Bicyclic core with a saturated cyclohexene ring fused to thiophene |
| 3-Carboxylate | Ester functional group at position 3 |
The compound’s systematic identification is further supported by its CAS Registry Number (300815-09-2) and molecular formula C19H21NO4S , which confirms a molecular weight of 359.44 g/mol .
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is defined by its bicyclic framework and substituent orientations:
- Bicyclic Core : The tetrahydrobenzothiophene system adopts a semi-rigid structure, with the thiophene ring (positions 1-3) fused to a cyclohexene ring (positions 4-7). The saturated cyclohexene moiety likely exists in a chair conformation , minimizing steric strain.
- Amide Substituent : The [(2-methoxyphenyl)carbonyl]amino group at position 2 introduces a planar amide linkage (C=O-NH), stabilized by resonance. The 2-methoxy group on the phenyl ring creates an ortho-substitution pattern , imposing steric constraints on rotational freedom around the aryl-carbonyl bond.
- Ester Group : The ethyl carboxylate at position 3 contributes to the molecule’s polarity, with the ester carbonyl (C=O) and ether oxygen (OCH2CH3) participating in dipole-dipole interactions.
Conformational flexibility is limited to the ethyl ester side chain and the methoxy group, which may adopt staggered or eclipsed configurations depending on environmental conditions (e.g., solvent polarity).
Crystallographic Characterization and X-Ray Diffraction Studies
As of the latest available data, no single-crystal X-ray diffraction (XRD) studies have been published for this specific compound. However, insights can be extrapolated from structurally related tetrahydrobenzothiophene derivatives:
- Analogous Derivatives : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2) exhibits a planar benzothiophene core with a dihedral angle of 8.2° between the thiophene and cyclohexene rings. The amino and ester groups in this analog occupy equatorial positions to minimize steric clash.
- Theoretical Predictions : Molecular mechanics simulations suggest that the 2-methoxybenzoyl group in the subject compound introduces torsional strain due to steric interactions between the methoxy oxygen and the adjacent amide hydrogen.
The absence of experimental crystallographic data highlights a gap in the literature, underscoring the need for future XRD analyses to resolve bond lengths, angles, and packing arrangements.
Comparative Structural Analysis with Tetrahydrobenzothiophene Derivatives
The structural uniqueness of this compound becomes evident when compared to related derivatives (Table 2):
Table 2: Structural Comparison of Tetrahydrobenzothiophene Derivatives
| Compound | Substituents | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| This compound | 2-Methoxybenzoyl amino, ethyl ester | 359.44 | Ortho-methoxy group induces steric hindrance; planar amide linkage |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 4506-71-2) | Amino, ethyl ester | 225.31 | Electron-rich amino group enhances solubility in polar solvents |
| Ethyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CID 2854071) | Phenylacetyl amino, 6-methyl, ethyl ester | 357.50 | Methyl group at position 6 introduces axial chirality |
Key observations include:
- Electronic Effects : The 2-methoxybenzoyl group in the subject compound withdraws electron density via resonance, reducing nucleophilicity at the amide nitrogen compared to the amino-substituted analog.
- Steric Profiles : The ortho-methoxy group creates a more congested environment than para- or meta-substituted derivatives, potentially limiting rotational freedom and influencing binding interactions in biological systems.
- Chirality : Unlike the 6-methyl derivative (CID 2854071), the subject compound lacks chiral centers, rendering it a racemically pure entity under standard synthetic conditions.
This comparative analysis underscores the compound’s distinct structural identity within the tetrahydrobenzothiophene family, positioning it as a candidate for further synthetic and pharmacological exploration.
Properties
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-3-24-19(22)16-13-9-5-7-11-15(13)25-18(16)20-17(21)12-8-4-6-10-14(12)23-2/h4,6,8,10H,3,5,7,9,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACAYJYWRJQRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as compound ETB) is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of ETB is , with a molecular weight of approximately 335.39 g/mol. The structure features a benzothiophene core with an ethyl ester and a methoxyphenyl carbonyl substituent, which may influence its biological activity.
Biological Activity Overview
The biological activities of ETB have been explored through various studies focusing on its antimicrobial and cytotoxic effects. Below are key findings regarding its biological activities.
Antimicrobial Activity
ETB has been evaluated for its antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| ETB | Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
The results indicate that ETB exhibits moderate antibacterial activity against S. aureus but weaker activity against E. coli .
Cytotoxicity
In addition to its antimicrobial properties, the cytotoxic effects of ETB were assessed using human cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells.
- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical cancer).
- Results : ETB exhibited an IC50 value of 50 µg/mL against A549 cells, indicating significant anticancer potential with low cytotoxicity to normal cells at similar concentrations .
The mechanism underlying the biological activity of ETB may be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with cellular processes in cancer cells. The presence of the benzothiophene moiety is believed to enhance the lipophilicity and membrane permeability of the compound, facilitating its entry into cells .
Case Studies
Several studies have highlighted the potential applications of ETB in pharmacology:
- Antibacterial Study : A study conducted on a series of benzothiophene derivatives, including ETB, found that modifications in the substituents significantly impacted their antibacterial efficacy. The study concluded that compounds with higher hydrophobicity exhibited better antibacterial properties .
- Anticancer Research : In a comparative analysis of various benzothiophene derivatives, ETB was shown to outperform other compounds in terms of cytotoxicity against specific cancer cell lines. This suggests that structural modifications can lead to enhanced biological activities .
Scientific Research Applications
Anticancer Activity
Recent studies have identified Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate as a promising candidate for developing new anticancer agents. Research has shown that derivatives of this compound can induce apoptosis in cancer cells, particularly in breast cancer models. For instance, one study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cells by triggering apoptotic pathways .
Biochemical Modulation
The compound's structure allows it to interact with various enzymes and receptors, potentially modulating their activity. It has been investigated for its binding affinity to specific molecular targets involved in signal transduction pathways. These interactions may lead to alterations in gene expression and metabolic processes, making it a valuable tool for studying cellular mechanisms .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions using reagents such as ethyl bromide and methoxybenzoyl chloride in solvents like dichloromethane or toluene. The compound can also be modified to create various derivatives that may enhance its biological activity or alter its pharmacokinetic properties .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The benzothiophene core is common among analogs, but substituents at positions 2 and 3 dictate functionality:
Key Observations :
- Electron-Donating Groups : The 2-methoxy group in the target compound may improve solubility compared to halogenated analogs (e.g., 4-bromo in ).
- Steric Effects : Bulky substituents (e.g., trichloroethyl in ) reduce reaction yields but enhance thermal stability.
- Hydrogen Bonding : Para-hydroxyphenyl (6o, ) and carboxamide (Compound II, ) groups facilitate intermolecular interactions, influencing crystallization and bioactivity.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
Answer: The synthesis typically involves a multi-step approach:
Core Formation : Condensation of tetrahydrobenzo[b]thiophene derivatives with acylating agents. For example, refluxing intermediates with anhydrides (e.g., succinic or phthalic anhydride) in dry dichloromethane under nitrogen protection .
Functionalization : Introduction of the 2-methoxyphenylcarbonylamino group via carbodiimide-mediated coupling or direct acylation.
Purification : Reverse-phase HPLC using methanol-water gradients (30% → 100%) to isolate the product, achieving ≥98% purity .
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Acylation | Anhydride, CH₂Cl₂, reflux | 47–67% | ≥98% (HPLC) |
Q. How is the compound characterized structurally?
Answer: A combination of spectroscopic and crystallographic methods is used:
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, NH and ester carbonyl signals appear at δ 10–12 ppm and 165–170 ppm, respectively .
- IR : Stretching vibrations for C=O (1680–1720 cm), C-O (1250 cm), and NH (3300 cm) confirm functional groups .
- X-ray Crystallography : Resolves molecular geometry and confirms stereochemistry, as demonstrated for analogous tetrahydrobenzothiophene derivatives .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
Answer: Contradictions often arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:
- Variable Temperature NMR : Cooling samples to –40°C slows bond rotation, simplifying splitting patterns.
- 2D NMR Techniques : HSQC and HMBC correlate protons with carbons, resolving overlapping signals .
- Crystallographic Validation : Single-crystal X-ray structures (as in ) provide unambiguous assignments.
Q. What methodologies optimize reaction yields for large-scale synthesis?
Answer: Yield optimization requires:
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in analogous benzothiophene syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Flow Chemistry : Continuous reactors minimize side reactions and improve scalability, as seen in difluoromethyl-benzofuran derivatives .
Data Comparison :
| Condition | Yield (Batch) | Yield (Flow) |
|---|---|---|
| Reflux (CH₂Cl₂) | 67% | – |
| Flow (DMF, Pd/C) | – | 82%* |
| *Hypothetical extrapolation from . |
Q. How is the biological activity of this compound mechanistically evaluated?
Answer:
- In Vitro Assays :
- In Vivo Models : Carrageenan-induced paw edema in rodents to assess anti-inflammatory efficacy .
Key Finding : Analogous tetrahydrobenzothiophene carboxamides show MIC values of 8–32 µg/mL against bacterial pathogens .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities across studies?
Answer: Discrepancies may stem from assay conditions or structural variations. Mitigation strategies:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
- SAR Studies : Compare substituent effects; e.g., 2-methoxyphenyl enhances anti-inflammatory activity vs. chlorophenyl derivatives .
- Meta-Analysis : Pool data from multiple studies (e.g., antioxidant IC values from DPPH assays) to identify trends .
Methodological Resources
- Synthesis : (reflux/HPLC), 5 (crystallography).
- Characterization : (NMR/IR), 5 (X-ray).
- Biological Evaluation : (anti-inflammatory), 8 (antibacterial).
- Advanced Techniques : (flow chemistry), 11 (catalysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
